Ring Size: Azepane vs. Piperidine Potency
The seven-membered azepane scaffold, which is the core of the target compound, has been directly compared to the six-membered piperidine in matched molecular pair iminosugar studies. Replacement of the piperidine ring in the clinically used glucosylceramide synthase inhibitor miglustat (N-butyl-D-gluco-piperidine, compound 40a) with an azepane ring (N-butyl-L-ido-azepane, compound 40b) resulted in a ~2.2-fold improvement in β-glucosidase inhibitory potency (IC₅₀ 172 µM → 80 µM) [1]. In a second matched pair (N-hydroxyethyl), the azepane analog 41b exhibited β-glucosidase IC₅₀ of 4 µM, matching the strongest inhibitor in the series [1]. This provides direct, quantitative evidence that the azepane ring can confer significant potency advantages over piperidine in biologically relevant systems. The target compound retains this azepane ring and thus may offer similar conformational advantages for target engagement compared to its piperidine analog tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7).
2.2–10 fold improvement in iminosugar class
| Evidence Dimension | Inhibitory potency (IC₅₀) for β-glucosidase |
|---|---|
| Target Compound Data | Class-level: Azepane scaffold; N-butyl-L-ido-azepane (40b) IC₅₀ = 80 µM; N-hydroxyethyl-L-ido-azepane (41b) IC₅₀ = 4 µM |
| Comparator Or Baseline | Piperidine scaffold: N-butyl-D-gluco-piperidine miglustat (40a) IC₅₀ = 172 µM; N-hydroxyethyl-D-gluco-piperidine miglitol (41a) IC₅₀ = 41 µM |
| Quantified Difference | ~2.2-fold improvement (172 → 80 µM); ~10-fold improvement (41 → 4 µM) |
| Conditions | In vitro β-glucosidase inhibition assay; DNJ reference IC₅₀ = 134 µM |
Why This Matters
Procurement of the azepane-hydrazine core over the piperidine analog is supported by matched-pair data showing that the seven-membered ring can significantly enhance biological activity, a differentiation not captured when purchasing the piperidine version at lower cost.
- [1] Pharmaceuticals 2019, 12 (3), 108. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. PMID: 31336868. View Source
